N-(2-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide typically involves the reaction of 2-methoxyaniline with 4-methylpiperidine in the presence of acetic anhydride. The reaction conditions may include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the acetamide bond.
Catalysts: Catalysts such as acids or bases may be used to enhance the reaction rate.
Solvents: Common solvents include organic solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors may also be explored to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines.
Scientific Research Applications
N-(2-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound may modulate the activity of these targets through binding or other interactions, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-(4-ethylpiperidin-1-yl)acetamide
- N-(2-methoxyphenyl)-2-(4-propylpiperidin-1-yl)acetamide
- N-(2-methoxyphenyl)-2-(4-butylpiperidin-1-yl)acetamide
Uniqueness
N-(2-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide is unique due to its specific substitution pattern on the piperidine ring and the presence of a methoxy group on the phenyl ring. These structural features may confer distinct chemical and biological properties compared to similar compounds.
Conclusion
This compound is a compound of significant interest in various scientific fields Its unique chemical structure and potential applications make it a valuable subject of study
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-7-9-17(10-8-12)11-15(18)16-13-5-3-4-6-14(13)19-2/h3-6,12H,7-11H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAWMCGJMXJIJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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